molecular formula C19H14ClN3O4 B14990956 Methyl 4-({[1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate

Methyl 4-({[1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate

Cat. No.: B14990956
M. Wt: 383.8 g/mol
InChI Key: ANTAFEXQBQJNCR-UHFFFAOYSA-N
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Description

Methyl 4-({[1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyridazinone core, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-({[1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate typically involves the condensation of 4-chlorobenzoyl chloride with 4-aminobenzoic acid, followed by cyclization with hydrazine hydrate to form the pyridazinone ring. The final step involves esterification with methanol under acidic conditions .

Industrial Production Methods: Industrial production methods for this compound often utilize continuous flow reactors to ensure high yield and purity. The process involves precise control of temperature, pressure, and reaction time to optimize the synthesis and minimize by-products .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridazinone ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it into corresponding alcohols.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 4-({[1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-({[1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. This inhibition can lead to anti-inflammatory and anticancer effects by preventing the proliferation of cancer cells and reducing inflammation .

Comparison with Similar Compounds

  • Methyl 4-({[1-(4-chlorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate
  • Ethyl 4-({[1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate

Comparison: Methyl 4-({[1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate is unique due to its specific pyridazinone core, which imparts distinct biological activities compared to similar compounds with different heterocyclic cores. The presence of the 4-chlorophenyl group enhances its binding affinity to certain enzymes, making it a more potent inhibitor in biochemical assays .

Properties

Molecular Formula

C19H14ClN3O4

Molecular Weight

383.8 g/mol

IUPAC Name

methyl 4-[[1-(4-chlorophenyl)-4-oxopyridazine-3-carbonyl]amino]benzoate

InChI

InChI=1S/C19H14ClN3O4/c1-27-19(26)12-2-6-14(7-3-12)21-18(25)17-16(24)10-11-23(22-17)15-8-4-13(20)5-9-15/h2-11H,1H3,(H,21,25)

InChI Key

ANTAFEXQBQJNCR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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